

Adverse events associated with Ziritaxestat in combination with standard of care therapies

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Compound of Interest

Compound Name: **Ziritaxestat**
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Technical Support Center: Ziritaxestat Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the adverse events observed during clinical trials of **Ziritaxestat** in combination with standard of care therapies for Idiopathic Pulmonary Fibrosis (IPF).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Phase 3 ISABELA clinical trials for **Ziritaxestat**?

A1: The ISABELA 1 and 2 trials were terminated prematurely following a recommendation by an independent data monitoring committee.^{[1][2]} The committee concluded that the benefit-risk profile of **Ziritaxestat** no longer supported the continuation of the studies due to a lack of efficacy and safety concerns.^{[1][3]} Specifically, **Ziritaxestat** did not demonstrate a significant improvement in lung function, as measured by the annual rate of decline in Forced Vital Capacity (FVC), compared to placebo.^{[1][3]}

Q2: What were the standard of care therapies used in combination with **Ziritaxestat** in the ISABELA trials?

A2: In the ISABELA 1 and 2 trials, **Ziritaxestat** was administered in addition to the local standard of care for IPF, which included pirfenidone, nintedanib, or neither.[4][5][6] Patients were randomized to receive either 200 mg or 600 mg of **Ziritaxestat**, or a placebo, once daily. [4][5]

Q3: What was the most significant safety concern observed in the ISABELA trials?

A3: A key safety concern that emerged from the pooled data of the ISABELA trials was a numerically higher rate of all-cause mortality in the **Ziritaxestat** treatment arms compared to the placebo arm.[4][5][7] This finding, coupled with the lack of efficacy, was a major contributor to the decision to halt the trials.[3]

Q4: Were there any specific adverse events that were more prominent in patients receiving **Ziritaxestat** in combination with a particular standard of care therapy?

A4: The available data suggests that adverse effects seemed to be more pronounced in patients receiving **Ziritaxestat** as a background antifibrotic therapy.[7] For instance, in the 600 mg **Ziritaxestat** group, a greater proportion of patients on nintedanib experienced dose reductions or interruptions of their standard of care treatment compared to those on pirfenidone.[8] Diarrhea was the most common treatment-emergent adverse event leading to nintedanib dose reductions.[8]

Q5: How does **Ziritaxestat** work?

A5: **Ziritaxestat** is a selective inhibitor of the enzyme autotaxin.[3][9] Autotaxin is involved in the production of lysophosphatidic acid (LPA), a signaling molecule that promotes fibrosis. By inhibiting autotaxin, **Ziritaxestat** was expected to reduce LPA levels and thereby slow down the fibrotic process in the lungs of IPF patients.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Higher than expected mortality rate in the treatment group	A dose-dependent increase in death was associated with Ziritaxestat in the ISABELA trials. [10] The exact on- or off-target mechanism has not been fully elucidated.	Meticulous monitoring of patient safety is paramount. Any increase in mortality in preclinical or clinical studies should trigger a thorough investigation into the potential mechanisms of toxicity. Consider dose-response studies for toxicity and explore potential off-target effects.
Lack of improvement in Forced Vital Capacity (FVC)	Ziritaxestat failed to show a significant effect on the rate of FVC decline compared to placebo in the ISABELA trials. [3] [4] This could be due to the specific mechanism of action not being as critical in the overall disease progression as hypothesized, or the patient population selected.	Re-evaluate the role of the autotaxin-LPA pathway in the progression of IPF. Consider combination therapies with different mechanisms of action. In future trial design, refine patient selection criteria to identify subgroups that might be more responsive to this therapeutic approach.
Increased adverse events with concomitant nintedanib use	A higher incidence of dose reductions or interruptions of nintedanib was observed in patients also receiving 600 mg of Ziritaxestat, with diarrhea being a common cause. [8] This suggests a potential drug-drug interaction or an additive adverse effect profile.	Conduct formal drug-drug interaction studies to understand the pharmacokinetic and pharmacodynamic interplay between Ziritaxestat and nintedanib. For future combination studies, consider a dose-escalation design for the combination to establish a better-tolerated dose.
Inconsistent or variable FVC measurements	FVC measurement can be influenced by patient effort, inconsistent quality control	Implement rigorous and standardized training for all technicians performing

across sites, and comorbidities.[\[11\]](#)

spirometry.[\[2\]](#) Utilize centralized spirometry data review to ensure consistency and quality.[\[2\]](#) Consider more frequent monitoring, potentially including home spirometry, to better assess trends.[\[11\]](#)

Data on Adverse Events

The following tables summarize the key quantitative data on adverse events from the ISABELA 1 and 2 clinical trials.

Table 1: All-Cause Mortality in ISABELA 1 & 2 Trials

Trial	Ziritaxestat 600 mg	Ziritaxestat 200 mg	Placebo
ISABELA 1	8.0%	4.6%	6.3%
ISABELA 2	9.3%	8.5%	4.7%
Pooled Data	8.9%	7.0%	5.5%

Source: Maher et al., JAMA, 2023[\[1\]](#)

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in ISABELA 1 & 2 (Pooled Data)

Adverse Event Category	Ziritaxestat 600 mg (N=437)	Ziritaxestat 200 mg (N=436)	Placebo (N=433)
Any TEAE	92.2%	90.1%	90.5%
Any Serious TEAE	35.2%	31.2%	31.6%
TEAE leading to death	8.9%	7.0%	5.5%
TEAE leading to discontinuation	13.5%	10.3%	10.2%
Diarrhea	28.6%	23.4%	24.0%
Nausea	18.8%	16.3%	15.7%
Cough	17.6%	18.1%	19.4%
Nasopharyngitis	15.3%	13.5%	13.9%
IPF (exacerbation)	12.8%	12.4%	14.5%

Note: This table presents a selection of common TEAEs. For a complete list, please refer to the primary publication. The data is based on the safety analysis set. Source: Adapted from Maher et al., JAMA, 2023

Experimental Protocols

1. Measurement of Forced Vital Capacity (FVC)

Forced Vital Capacity is a key measure of lung function and was the primary endpoint in the ISABELA trials.[\[12\]](#) While the specific internal standard operating procedures of the clinical trials are not publicly available, a standard clinical protocol for FVC measurement using spirometry is as follows:

- Objective: To measure the total volume of air a patient can forcibly exhale after a maximal inhalation.
- Equipment: Calibrated spirometer.
- Procedure:

- The patient is seated comfortably.
- A nose clip is placed on the patient's nose to prevent air from escaping through the nostrils.[13]
- The patient is instructed to take the deepest breath possible.[13]
- The patient then seals their lips tightly around the mouthpiece of the spirometer and exhales as hard and as fast as possible for as long as possible.[13][14]
- The maneuver is repeated at least three times to ensure reproducibility.[14] The two largest FVC values should be within 0.150 L of each other.[14]
- Quality Control: Regular calibration of the spirometer is essential. Technicians conducting the tests must be well-trained to coach patients effectively to ensure maximal effort. Centralized review of spirometry data is recommended in multicenter trials to ensure consistency.[2]

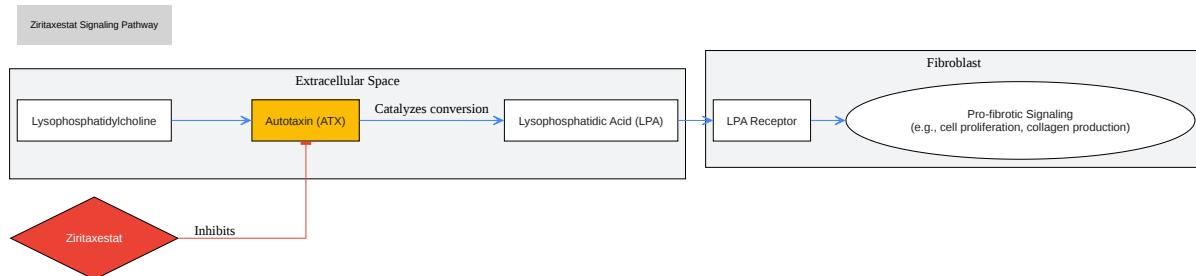
2. Measurement of Plasma Lysophosphatidic Acid (LPA)

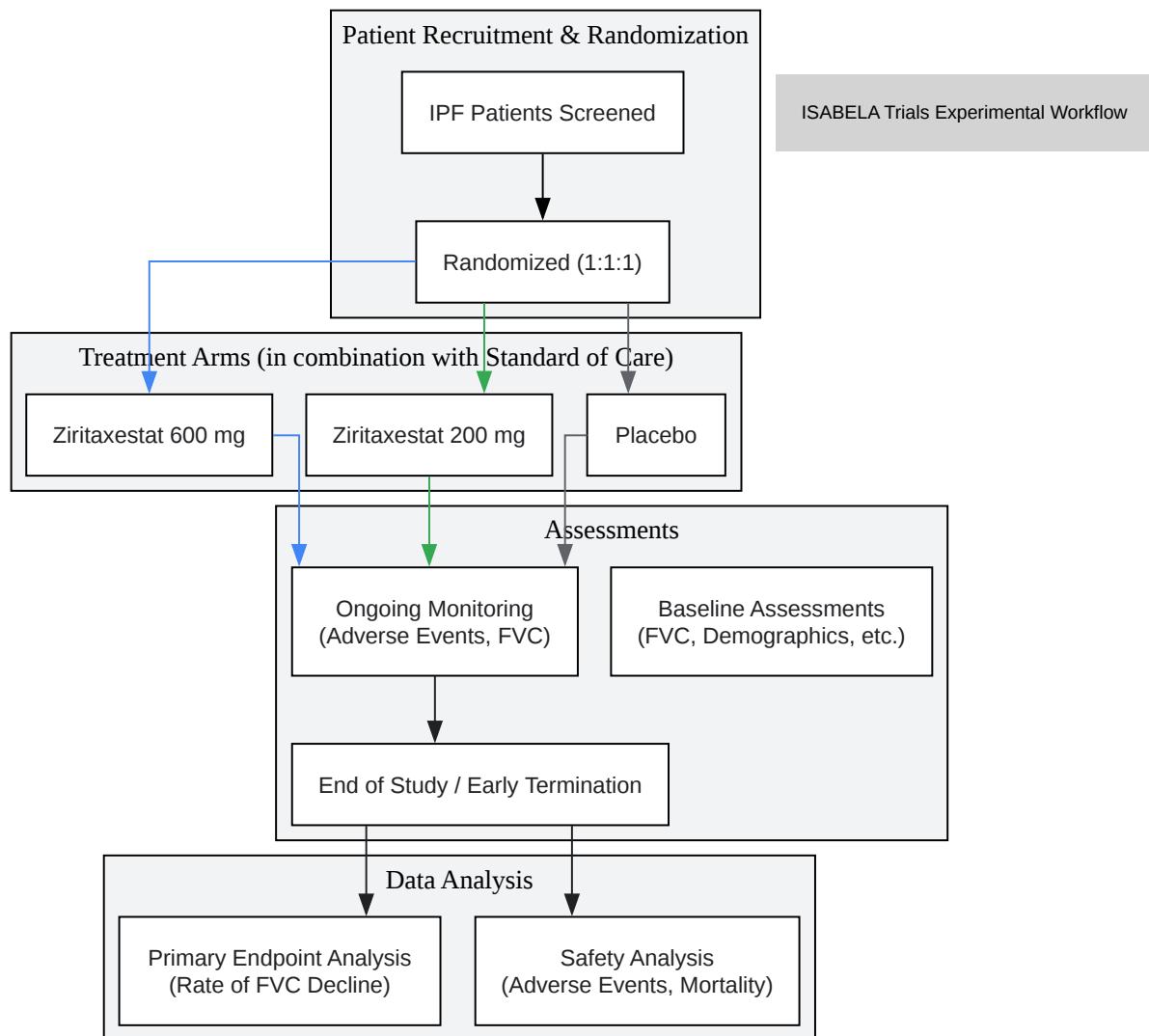
Ziritaxestat's mechanism of action involves the reduction of LPA levels. Various methods can be used to measure plasma LPA concentrations. A common method used in clinical research is the enzyme-linked immunosorbent assay (ELISA).

- Objective: To quantify the concentration of LPA in plasma samples.
- Methodology (General ELISA Protocol):
 - Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is stored at -80°C until analysis.
 - Assay Procedure:
 - A microplate pre-coated with an antibody specific for LPA is used.
 - Standards with known LPA concentrations and the plasma samples are added to the wells of the microplate.

- A biotin-conjugated antibody specific for LPA is then added.
- After an incubation period, an enzyme-linked avidin is added, which binds to the biotin.
- A substrate solution is added, which reacts with the enzyme to produce a colored product.
- The intensity of the color is measured using a microplate reader, which is proportional to the amount of LPA present in the sample.
- Data Analysis: A standard curve is generated using the measurements from the standards. The LPA concentrations in the patient samples are then determined by interpolating their absorbance values on the standard curve.
- Other Methods: Other methods for LPA measurement include liquid chromatography-mass spectrometry (LC-MS), which offers high specificity and sensitivity, and enzymatic cycling assays.[\[9\]](#)[\[15\]](#)

Visualizations



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